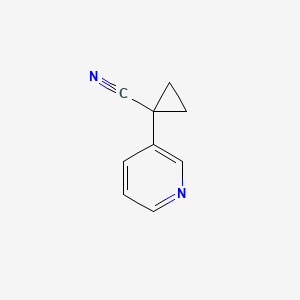
1-(Pyridin-3-yl)cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9H8N2 and a molecular weight of 144.17 . It is used for research and development purposes.
Molecular Structure Analysis
The molecular structure of 1-(Pyridin-3-yl)cyclopropanecarbonitrile consists of a pyridine ring attached to a cyclopropane ring via a carbonitrile group . The Smiles Code for this compound isN#CC1(CC1)C2=CC=CN=C2 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : It's used in the synthesis of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles through a cascade Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization, demonstrating its utility in creating complex organic structures (Demidov et al., 2021).
Study of Molecular Structures : Used in studying molecular structures like N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines to understand C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing, showing its relevance in crystallography and molecular interaction studies (Lai et al., 2006).
Creation of Hybrid Heterocycles : Involved in forming indole–cycloalkyl[b]pyridine-3-carbonitrile hybrid heterocycles, highlighting its role in creating structurally novel compounds potentially useful in pharmacology and material science (Muthu et al., 2018).
Development of Antimicrobial and Nematicidal Agents : Key in synthesizing polysubstituted cyclopropane derivatives showing significant antimicrobial activity, demonstrating its application in the development of new bioactive compounds (Banothu et al., 2015).
Inhibitors of SARS CoV-2 RdRp : Azafluorene derivatives, including compounds related to 1-(Pyridin-3-yl)cyclopropanecarbonitrile, have been studied for their potential as inhibitors of SARS CoV-2 RdRp, indicating its relevance in antiviral research (Venkateshan et al., 2020).
Photoluminescent Properties : Studies have explored its role in transition metal-cyanopyridine polymers, which exhibit strong photoluminescent emissions, useful in the field of materials science and photophysics (Chen et al., 2011).
Synthesis of Amino Acid Derivatives : Utilized in synthesizing N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, showing the compound's application in creating bioactive molecules with potential pharmacological uses (Girgis et al., 2004).
Asymmetric Catalytic Cyclopropanation : Used in the synthesis of chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalysts for asymmetric cyclopropanation of olefins and diazoacetates, showing its application in catalysis and organic synthesis (Nishiyama et al., 1995).
Safety and Hazards
The safety data sheet for 1-(Pyridin-3-yl)cyclopropanecarbonitrile suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
1-pyridin-3-ylcyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXJPQLOHFBBHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663791 |
Source


|
| Record name | 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170734-10-8 |
Source


|
| Record name | 1-(Pyridin-3-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




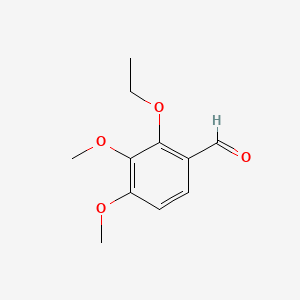
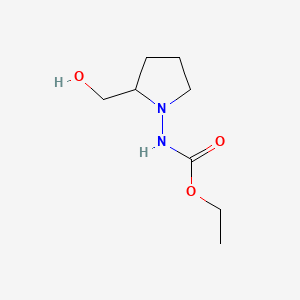
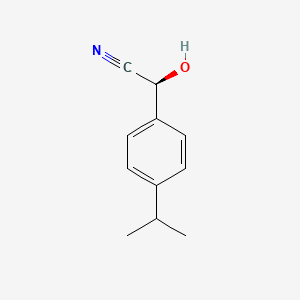
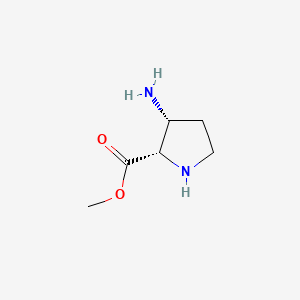
![[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574052.png)